molecular formula C25H28N2O8 B1206706 (3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate

(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate

Cat. No.: B1206706
M. Wt: 484.5 g/mol
InChI Key: LATFDMCUVSRKNK-DKXUYOFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK-3A is a lactone which is 9-methyl-1,5-dioxonane-2,6-dione substituted by a benzyl group at position 8, a [(3-hydroxy-pyridine-2-yl)carbonyl]amino group at position 3 and an isobutyryloxy group at position 7. It is isolated from the mycelia cake of Streptomyces sp. 517-02 and exhibits potent antifungal activity. It has a role as an antimicrobial agent, an antifungal agent and a bacterial metabolite. It is a lactone, a monohydroxypyridine, an aromatic amide and a monocarboxylic acid amide.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is involved in complex synthetic processes in pharmaceutical chemistry. For instance, it is used in the synthesis of Paliperidone, an antipsychotic medication (Ji Ya-fei, 2010).
  • It also plays a role in the synthesis of tricyclic products from penicillin-derived thiazoloazetidinones, showcasing its utility in antibiotic synthesis (A. M. Mara et al., 1982).

Pharmacological Research

  • In the field of pharmacology, this compound is a key intermediate in the synthesis of potential anticancer agents, particularly in the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines (C. Temple et al., 1983).
  • It is also explored in the creation of novel amino acid derivatives for the synthesis of mixed-ligand complexes with potential applications in cancer research (K. Ypsilantis et al., 2023).

Food Industry Applications

  • This compound finds applications in the food industry as well. For example, it is investigated for its potential as a shrimp preservative due to its antimicrobial and antioxidant activities (Xiao-yan Dai et al., 2016).

Radiochemistry

  • In radiochemistry, derivatives of this compound are synthesized for potential use as PET radiotracers in imaging Alzheimer's disease, highlighting its relevance in neurodegenerative disease research (Mingzhang Gao et al., 2018).

Properties

Molecular Formula

C25H28N2O8

Molecular Weight

484.5 g/mol

IUPAC Name

[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate

InChI

InChI=1S/C25H28N2O8/c1-14(2)23(30)35-21-15(3)34-25(32)18(27-22(29)20-19(28)10-7-11-26-20)13-33-24(31)17(21)12-16-8-5-4-6-9-16/h4-11,14-15,17-18,21,28H,12-13H2,1-3H3,(H,27,29)/t15-,17+,18-,21-/m0/s1

InChI Key

LATFDMCUVSRKNK-DKXUYOFUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C=CC=N2)O)CC3=CC=CC=C3)OC(=O)C(C)C

SMILES

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C=CC=N2)O)CC3=CC=CC=C3)OC(=O)C(C)C

Canonical SMILES

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C=CC=N2)O)CC3=CC=CC=C3)OC(=O)C(C)C

Synonyms

UK 3A
UK-3A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
Reactant of Route 4
(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
Reactant of Route 5
(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate
Reactant of Route 6
(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate

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